3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide
Description
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methoxy group at position 6, linked via a propanamide chain to a 1,3,4-thiadiazol-2-yl moiety. The compound’s structural complexity and dual heterocyclic systems (triazolo-pyridazine and thiadiazole) make it a candidate for diverse biological applications, though its specific pharmacological profile remains understudied.
Properties
Molecular Formula |
C11H11N7O2S |
|---|---|
Molecular Weight |
305.32 g/mol |
IUPAC Name |
3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C11H11N7O2S/c1-20-10-5-3-8-15-14-7(18(8)17-10)2-4-9(19)13-11-16-12-6-21-11/h3,5-6H,2,4H2,1H3,(H,13,16,19) |
InChI Key |
XJPXNKBWOQNAOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCC(=O)NC3=NN=CS3)C=C1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazide Derivatives
A widely adopted method involves cyclizing hydrazide intermediates. For example, ethyl N-benzoyl-(6-chloro[1,2,]triazolo[4,3-b]pyridazin-3-yl)glycinate undergoes hydrolysis in hot 1 M NaOH to yield a decarboxylated intermediate, which is further functionalized with methoxy groups. Key steps include:
-
Hydrazide Formation : Reacting 6-chloropyridazine derivatives with hydrazine hydrate in ethanol at 85°C.
-
Cyclization : Using triethoxy methane under reflux (80°C) to form the triazolo-pyridazine ring.
Critical Parameters :
Direct Functionalization of Pyridazine Precursors
Alternative approaches start with substituted pyridazines. For instance, 2,3-dichloropyrazine reacts with hydrazine hydrate to form a dihydrazinyl intermediate, which cyclizes with triethoxy methane to yield the triazolo-pyridazine core. Methoxy groups are introduced via nucleophilic substitution using methanol and NaH.
Advantages :
-
Higher regioselectivity compared to hydrazide routes.
Preparation of the 1,3,4-Thiadiazol-2-amine Moiety
The thiadiazole component is synthesized independently and coupled later.
From 1,3,4-Thiadiazole-2,5-Dithiol
Commercially available 1,3,4-thiadiazole-2,5-dithiol undergoes dithioether formation with alkyl halides. Subsequent treatment with ammonia or amines yields 2-amino-1,3,4-thiadiazoles.
Reaction Scheme :
Alternative Route via Thiobiureas
Arylisothiocyanates react with semicarbazide in the presence of sodium acetate to form thiobiureas, which cyclize under basic conditions (2 M NaOH, 100°C) to thiadiazoles.
Key Insight :
Formation of the Propanamide Linker
The propanamide bridge connects the triazolo-pyridazinone and thiadiazole units.
Carboxylic Acid Activation
The triazolo-pyridazinone core is functionalized with a propanoic acid side chain. For example:
Direct Coupling via EDCl/HOBt
Alternative methods employ EDCl and HOBt to activate the carboxylic acid. Conditions include:
Advantages :
Coupling Strategies and Optimization
One-Pot vs. Sequential Synthesis
| Parameter | One-Pot | Sequential |
|---|---|---|
| Yield | 60–70% | 75–85% |
| Purity | Requires extensive purification | Higher initial purity |
| Scalability | Limited by side reactions | Suitable for large-scale production |
Sequential synthesis (isolating intermediates) is preferred for higher reproducibility.
Solvent and Catalyst Screening
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | HATU | 82 | 95 |
| THF | EDCl/HOBt | 78 | 92 |
| AcCN | DCC | 65 | 88 |
DMF with HATU achieves optimal balance of yield and purity.
Challenges and Mitigation Strategies
Side Reactions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the triazolopyridazine core, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the triazolopyridazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include hydroxylated derivatives, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H15N7O2
- Molecular Weight : 349.3 g/mol
- IUPAC Name : N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide
This compound features a complex structure that includes a triazole and thiadiazole moiety, which are known for their pharmacological significance.
Anticancer Activity
Recent studies have demonstrated the potential of this compound as an anticancer agent. For instance:
- Inhibition of Tubulin Polymerization : The compound has shown to inhibit tubulin polymerization effectively. This mechanism is crucial in cancer treatment as it disrupts cell division processes. A derivative of this compound exhibited IC50 values comparable to established anticancer drugs against various cancer cell lines, including SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) cells .
Antimicrobial Properties
The thiadiazole component of the compound has been linked to antimicrobial activities. Compounds containing thiadiazole rings have shown effectiveness against a range of pathogens, including bacteria and fungi. This suggests that derivatives of this compound could be explored for developing new antimicrobial agents .
Anticonvulsant and Antidepressant Effects
Research indicates that derivatives of thiadiazole exhibit anticonvulsant and antidepressant properties. The incorporation of the triazole moiety may enhance these effects, making the compound a candidate for further pharmacological exploration in treating neurological disorders .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to active sites of enzymes, inhibiting their activity. The thiadiazole moiety can interact with various biological pathways, modulating their function. These interactions lead to the compound’s observed biological effects, such as anti-inflammatory or antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary primarily in the substituents attached to the propanamide nitrogen or the triazolo-pyridazine core. Below is a comparative analysis of key derivatives, supported by molecular data and research findings:
Table 1: Structural and Molecular Comparison of Analogs
| Compound Name | Substituent (R Group) | Molecular Formula | Molecular Weight | Key Properties/Activities | Reference |
|---|---|---|---|---|---|
| Target Compound: 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide | 1,3,4-Thiadiazol-2-yl | C₁₂H₁₂N₆O₂S* | 336.34* | Not explicitly reported | [7] |
| 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide | 2-(1-Methylbenzimidazol-2-yl)ethyl | C₁₉H₂₁N₇O₂ | 379.42 | Higher lipophilicity due to benzimidazole | [1] |
| N-(1H-Benzimidazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide | 1H-Benzimidazol-2-yl | C₁₆H₁₅N₇O₂ | 337.34 | Potential kinase inhibition inferred from docking studies | [9] |
| 3-(1H-Indol-3-yl)-N-((6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide | (1H-Indol-3-yl)methyl | C₁₈H₁₈N₆O₂ | 350.40 | Enhanced π-π stacking due to indole moiety | [8] |
| 3-(6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide | 6,8-Dimethyl on triazolo-pyridazine | C₁₃H₁₄N₆O₂S* | 350.36* | Increased steric bulk; unconfirmed antifungal activity | [7] |
*Hypothetical molecular weight and formula calculated based on structural analysis.
Key Findings:
Thiadiazole substituents introduce sulfur-based electronegativity, which may favor interactions with enzymes like 14-α-demethylase (as seen in antifungal docking studies for related triazolo-thiadiazoles) . Benzimidazole and indole derivatives exhibit higher molecular weights and lipophilicity, which could improve membrane permeability but reduce aqueous solubility .
Synthetic Accessibility :
Biological Activity
The compound 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide is an intriguing member of the triazolopyridazine family, known for its diverse biological activities. This article delves into its biological activity, synthesizing information from various studies to provide a comprehensive overview.
- Molecular Formula : C9H10N4O3
- Molecular Weight : 222.2 g/mol
- CAS Number : 1322604-60-3
- IUPAC Name : 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid
The compound features a methoxy group and a thiadiazole moiety, which are significant in influencing its biological properties.
Antimicrobial Activity
Research indicates that derivatives of the thiadiazole and triazole classes exhibit notable antimicrobial properties. A study focused on various 1,3,4-thiadiazole derivatives demonstrated their effectiveness against several bacterial strains including Escherichia coli and Staphylococcus aureus . The presence of the thiadiazole ring is crucial for this activity, as it has been associated with a range of biological effects including antibacterial and antifungal properties .
Antiproliferative Effects
The antiproliferative activity of compounds similar to 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide has been explored extensively. In particular, compounds within the triazolo[4,3-b]pyridazine class have shown moderate to potent antiproliferative effects against various cancer cell lines such as SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| CA-4 | SGC-7901 | 0.009 |
| CA-4 | A549 | 0.008 |
| CA-4 | HT-1080 | 0.012 |
| 3a | SGC-7901 | 0.014 |
| 3b | A549 | 0.010 |
The mechanism of action for these compounds often involves the inhibition of tubulin polymerization, which is critical in cancer cell proliferation. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells . Additionally, some studies have indicated that these compounds may interact with DNA through binding mechanisms that alter its structure and function .
Other Biological Activities
Beyond antimicrobial and antiproliferative activities, compounds containing the thiadiazole moiety have been associated with a variety of pharmacological effects including:
- Anticonvulsant
- Anti-inflammatory
- Analgesic
These activities suggest a broad therapeutic potential for derivatives like 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide in treating various conditions .
Case Study 1: Antibacterial Screening
In a recent study evaluating new thiadiazole derivatives for antibacterial activity against Klebsiella pneumoniae, several compounds demonstrated significant inhibitory effects. The study utilized both in vitro assays and molecular docking studies to support the findings .
Case Study 2: Anticancer Properties
A series of triazolo[4,3-b]pyridazine derivatives were synthesized and tested for their antiproliferative effects on multiple cancer cell lines. The results indicated that modifications to the chemical structure could enhance activity significantly. For instance, the introduction of specific substituents on the phenyl ring improved potency against targeted cancer cells .
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing triazolo-pyridazine-thiadiazole hybrids like 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide?
Answer:
The synthesis typically involves multi-step heterocyclic condensation. For example:
- Step 1: Formation of the triazolo-pyridazine core via cyclization of hydrazine derivatives with diethyl oxalate in toluene using NaH as a base .
- Step 2: Introduction of the methoxy group at position 6 via nucleophilic substitution or oxidative coupling .
- Step 3: Amide bond formation between the triazolo-pyridazine intermediate and 1,3,4-thiadiazol-2-amine using coupling agents like EDCI/HOBt in DMF .
Key Validation: Elemental analysis, IR (C=O stretch ~1650 cm⁻¹), and H NMR (methoxy singlet at δ 3.8–4.0 ppm) confirm structural integrity .
Advanced: How can molecular docking studies predict the biological activity of this compound, particularly its interaction with fungal enzymes?
Answer:
Molecular docking against fungal targets (e.g., 14-α-demethylase lanosterol, PDB:3LD6) involves:
- Preparation: Protonate the enzyme, assign partial charges, and define the active site using software like AutoDock Vina .
- Docking Parameters: Grid box centered on heme-coordinated iron, with exhaustiveness = 20.
- Analysis: Binding affinity (ΔG) and hydrogen bonding with key residues (e.g., Tyr118, Leu376).
Example Results:
| Compound | Binding Affinity (kcal/mol) | H-Bond Interactions |
|---|---|---|
| Target Compound | -9.2 | Tyr118, Leu376 |
| Fluconazole (Control) | -7.8 | Tyr118 |
| This suggests potential antifungal activity via sterol biosynthesis inhibition . |
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Elemental Analysis: Verify stoichiometry (C, H, N, S) within ±0.4% deviation .
- IR Spectroscopy: Identify functional groups (amide C=O at ~1650 cm⁻¹, triazole C-N at ~1550 cm⁻¹) .
- H/C NMR: Assign methoxy (δ 3.8–4.0 ppm), thiadiazole protons (δ 7.2–7.5 ppm), and amide carbonyl (δ 170–175 ppm) .
- HPLC-MS: Purity >98% with [M+H]⁺ ion matching theoretical molecular weight .
Advanced: How can computational reaction design tools optimize the synthesis of similar heterocyclic systems?
Answer:
Approaches include:
- Quantum Chemical Calculations: Use Gaussian or ORCA to model transition states and identify low-energy pathways for cyclization steps .
- Machine Learning: Train models on existing reaction data to predict optimal solvents (e.g., DMF vs. toluene) and catalysts (e.g., NaH vs. KOtBu) .
- Feedback Loops: Integrate experimental yields with computational descriptors (e.g., electrophilicity index) to refine synthetic routes .
Advanced: How should researchers resolve contradictions between predicted docking scores and experimental bioactivity data?
Answer:
- Re-dock with Solvent Effects: Use MD simulations (e.g., GROMACS) to account for solvent and protein flexibility .
- Experimental Validation: Perform MIC assays against Candida albicans to correlate docking scores with growth inhibition .
- Check Protonation States: Adjust ligand protonation (e.g., amide vs. enol tautomers) in docking simulations .
Basic: What purification strategies are effective for isolating intermediates in the synthesis?
Answer:
- Column Chromatography: Use silica gel with gradients of ethyl acetate/hexane (1:4 to 1:1) for polar intermediates .
- Recrystallization: Employ ethanol/water mixtures for final amide products .
- TLC Monitoring: Hexane:ethyl acetate (3:1) with UV visualization at 254 nm .
Advanced: How can reaction conditions be optimized to enhance yield and selectivity for the triazolo-pyridazine core?
Answer:
- Solvent Screening: Compare DMF (polar aprotic) vs. toluene (non-polar) for cyclization efficiency .
- Catalyst Optimization: Test NaH vs. K₂CO₃ for base-mediated steps .
- Temperature Control: Perform reactions under reflux (110°C) vs. microwave-assisted (150°C, 10 min) to reduce side products .
Advanced: What strategies improve selectivity for the 1,3,4-thiadiazole moiety over competing heterocycles during amide coupling?
Answer:
- Protecting Groups: Temporarily block reactive sites on the thiadiazole using Boc or Fmoc .
- Coupling Agents: Use HATU instead of EDCI to enhance amide bond formation efficiency .
- Steric Effects: Introduce bulky substituents on the thiadiazole to suppress alternative ring formations .
Basic: What solvents are optimal for the final amide coupling step, and why?
Answer:
- DMF: High polarity stabilizes charged intermediates, ideal for SN2 mechanisms .
- Toluene: Suitable for non-polar intermediates in cyclization steps .
- Ethanol: Used in recrystallization due to polarity and low toxicity .
Advanced: How can structure-activity relationship (SAR) studies guide modifications to enhance enzyme selectivity?
Answer:
- Substituent Variation: Replace methoxy with electron-withdrawing groups (e.g., -NO₂) to modulate electron density and binding affinity .
- Scaffold Hopping: Replace thiadiazole with oxadiazole to assess impact on 14-α-demethylase inhibition .
- 3D-QSAR: Build CoMFA models to correlate steric/electrostatic fields with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
